Lipophilicity shift: N‑benzyl vs. N‑phenyl decahydroquinoxaline acetamide
Replacing the amide‑N‑phenyl group with an N‑benzyl group increases both logP and logD. The target compound (N‑benzyl) shows substantially higher lipophilicity than its direct N‑phenyl analog, which is predicted to enhance passive membrane permeability and blood–brain barrier penetration . For CNS‑relevant or intracellular target programs, this property difference can determine whether a compound achieves sufficient free brain or cellular exposure.
| Evidence Dimension | Calculated logP / logD |
|---|---|
| Target Compound Data | logP = 1.465; logD (pH not specified) = 0.22 (model: proprietary ChemDiv prediction) |
| Comparator Or Baseline | N‑phenyl‑2‑(3‑oxodecahydro‑2‑quinoxalinyl)acetamide: logP (ACD/Labs) = 0.59; logD (pH 5.5, ACD/Labs) = −0.21 |
| Quantified Difference | ΔlogP ≈ +0.87; ΔlogD ≈ +0.43 (note: different prediction software; absolute values may shift, but the trend is consistent with the addition of a methylene and phenyl‑to‑benzyl conversion) |
| Conditions | In silico predictions; experimental logP/logD values are not reported in the literature for these exact structures. |
Why This Matters
The lipophilicity shift directly impacts passive permeability and tissue distribution, making the N‑benzyl compound more suitable for CNS‑penetrant or intracellular target screening cascades compared to the N‑phenyl analog.
